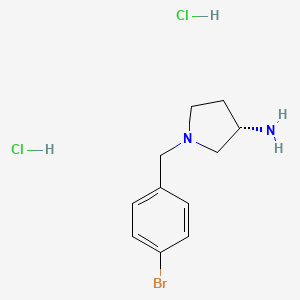

(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromophenols and their derivatives, including pyrrolidine analogs, often involves multi-step reactions that utilize bromination, cyclization, and substitution reactions. For instance, the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives showcases the typical approach to constructing pyrrolidine rings attached to a brominated aromatic moiety (Rezai et al., 2018). This methodological framework can be adapted to synthesize (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride by incorporating appropriate functional group transformations and protecting group strategies.

Molecular Structure Analysis

The structural analysis of compounds similar to (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride often involves X-ray crystallography, NMR spectroscopy, and computational methods. The crystal and molecular structure of complexes and related molecules can reveal insights into the conformational preferences and electronic structure of the pyrrolidine ring and its substituted groups (Amirnasr et al., 2002).

Chemical Reactions and Properties

Compounds featuring a pyrrolidine ring and a bromobenzyl group are versatile intermediates in organic synthesis. They can undergo a range of chemical reactions, including nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles (D’hooghe et al., 2008). These reactions can be exploited to further modify the structure of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride for specific applications.

Physical Properties Analysis

The physical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, such as melting point, solubility, and crystal structure, can be influenced by the presence of the bromobenzyl group and the pyrrolidine ring. Studies on similar compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the compound's physical properties (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, including reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. The bromine atom provides a reactive site for substitution reactions, while the pyrrolidine ring can engage in ring-opening, ring-closure, and functionalization reactions. These properties make the compound a valuable building block in organic synthesis (Ge et al., 2009).

Applications De Recherche Scientifique

Antibacterial Research

(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride has been utilized in the synthesis of various stereoisomers of pyrrolidines, which are significant intermediates in developing quinolone antibacterials. Quinolone antibacterials play a crucial role in treating bacterial infections, highlighting the compound's importance in antibacterial research (Schroeder et al., 1992).

Organometallic Chemistry

The compound is involved in forming scandium, yttrium, and lanthanum benzyl and alkynyl complexes. These complexes have shown efficacy in the catalytic linear dimerization of phenylacetylenes, a process significant in organometallic chemistry and material science (Ge, Meetsma, & Hessen, 2009).

Chemical Activation Studies

This chemical plays a role in studying chemical activation pathways, specifically in reactions involving molybdenum pentachloride. Such studies are vital for understanding reaction mechanisms and designing new synthetic methods (Bartalucci et al., 2017).

Synthesis of Anticancer Drugs

It has been used in the synthesis and evaluation of drug delivery systems targeting anticancer drugs to the brain. Such research is crucial in developing more effective and targeted cancer treatments (El-Sherbeny et al., 2003).

Dehydrogenation Studies

The compound has been studied in the context of geminal dehydrogenation of ether and amine C(sp3)H2 groups by electron-rich Ru(II) and Os. This research is important in the field of organic chemistry for understanding and developing new dehydrogenation methods (Ferrando-Miguel et al., 2002).

Antioxidant and Anticholinergic Activities

Research has been conducted on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, and their antioxidant and anticholinergic activities. This is significant for pharmaceutical and medicinal chemistry (Rezai et al., 2018).

Propriétés

IUPAC Name |

(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOPTKQXMLVRF-IDMXKUIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)

![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)

![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)

![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)